molecular formula C6H14N2OS B2776269 3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea CAS No. 1596984-64-3

3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea

Cat. No.: B2776269
CAS No.: 1596984-64-3
M. Wt: 162.25
InChI Key: LQJOKQONAIXYDY-UHFFFAOYSA-N
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Description

The compound with the molecular formula “3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea” is known as N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of chloroacetyl chloride, forming an intermediate. This intermediate then undergoes intramolecular cyclization to form the thiazole ring.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial production include dichloromethane and acetonitrile. The reaction temperature is usually maintained between 0°C and 25°C to control the reaction rate and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Some thiazole derivatives have been developed as pharmaceuticals for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Thiazole compounds are used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, some thiazole derivatives inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide.

    Thiazole: The parent compound of the thiazole ring system.

    Benzothiazole: A similar compound with a fused benzene ring.

Uniqueness

N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylacetamide group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1,1-dimethyl-3-(2-methylsulfanylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-8(2)6(9)7-4-5-10-3/h4-5H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJOKQONAIXYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596984-64-3
Record name 3,3-dimethyl-1-[2-(methylsulfanyl)ethyl]urea
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